Predicted FGFR4 Kinase Inhibitory Potency of 904266-47-3 Versus Unsubstituted Benzoyl Analog
A BindingDB entry for a closely related indolizine-1-carboxamide derivative with a similar substitution pattern shows an IC50 of 43 nM against recombinant human FGFR4 kinase in a caliper mobility shift assay [1]. While this data point is not explicitly confirmed for 904266-47-3, it serves as a class-level inference for the target compound's potential activity. In contrast, the unsubstituted benzoyl analog (2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide, CAS 898453-25-3) lacks the electron-donating 3-methoxy group, which is expected to reduce binding affinity to the FGFR4 hinge region based on molecular modeling of indolizine-kinase interactions [2].
| Evidence Dimension | FGFR4 Kinase Inhibition IC50 |
|---|---|
| Target Compound Data | Predicted nanomolar range based on close analog (43 nM) |
| Comparator Or Baseline | 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide (CAS 898453-25-3) – no direct inhibitory data; predicted reduced activity due to absent 3-methoxy group |
| Quantified Difference | Cannot be precisely quantified for 904266-47-3; close analog difference is inferred from structure-activity relationship (SAR) trends |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781-1338) expressed in insect cells; 1 hr incubation; caliper mobility shift assay |
Why This Matters
For researchers prioritizing FGFR4 inhibition, the predicted potency of 904266-47-3, guided by the 43 nM analog data, may warrant its selection over the unsubstituted benzoyl variant where synthetic tractability and target engagement are critical procurement criteria.
- [1] BindingDB. Affinity Data: IC50 43 nM. Inhibition of recombinant His-tagged human FGFR4 (781 to 1338 residues) by caliper mobility shift assay. Entry accessed via PrimarySearch_ki. View Source
- [2] US Patent 7,148,215. Indolizine derivatives as kinase inhibitors. Structure-activity relationships for FGFR inhibition. View Source
